Tianeptine

Catalog No.
S598081
CAS No.
72797-41-2
M.F
C21H25ClN2O4S
M. Wt
437.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tianeptine

CAS Number

72797-41-2

Product Name

Tianeptine

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

InChI

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)

InChI Key

JICJBGPOMZQUBB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

Synonyms

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid, coaxil, Stablon, tianeptine, tianeptine, (+-)-isomer, tianeptine, monosodium salt, tianeptine, monosodium salt, (+-)-isomer

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

Antidepressant Effects

Several studies have explored the effectiveness of Tianeptine in treating major depressive disorder. These studies generally found it to be as effective as other commonly used antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) []. However, the exact mechanism of action by which Tianeptine exerts its antidepressant effects is still being investigated [].

Opioid Receptor Activity

Tianeptine exhibits a unique characteristic by acting as a full agonist at the mu-opioid receptor []. This activity contributes to its potential for both therapeutic and problematic effects. While it may contribute to its antidepressant effects and pain-relieving properties, it also carries a significant risk of dependence and abuse [].

Additional Research Areas

Research on Tianeptine's potential applications extends beyond its primary use as an antidepressant. Studies have explored its potential benefits in treating:

  • Anxiety: Tianeptine has shown promise in alleviating anxiety symptoms in patients with depression [].
  • Irritable Bowel Syndrome (IBS): Some studies suggest Tianeptine may improve symptoms like abdominal pain and diarrhea in IBS patients [].

Tianeptine is an atypical tricyclic antidepressant primarily used to treat major depressive disorder. Unlike traditional antidepressants, it does not act as a serotonin reuptake inhibitor. Instead, tianeptine has a unique mechanism of action involving the modulation of glutamatergic neurotransmission and opioid receptor activity. Its chemical structure includes a heptanoic acid side chain and heteroatoms such as sulfur and nitrogen, distinguishing it from classical tricyclic antidepressants .

The exact mechanism by which Tianeptine exerts its antidepressant effects is not fully understood []. Research suggests it may influence mood by interacting with multiple neurotransmitter systems in the brain, including glutamate and opioid receptors [, ].

Tianeptine undergoes metabolic processes primarily through beta-oxidation of its heptanoic side chain. The compound is metabolized into three major metabolites, which are then eliminated mainly via the kidneys. Approximately 66% of the administered dose is excreted within a week, with only 3% found unchanged in urine after 24 hours . The drug's metabolism also involves conjugation with glucuronide and glutamine, leading to its elimination through bile .

Tianeptine exhibits several biological activities that contribute to its antidepressant effects. Notably, it binds to the mu opioid receptor and acts as an agonist, which is associated with its potential for abuse and euphoric effects at higher doses . Additionally, tianeptine has been shown to decrease extracellular levels of serotonin in the brain, which is contrary to the actions of most antidepressants. It facilitates synaptic plasticity by enhancing glutamate receptor signaling and modulating stress-induced changes in glutamate levels . This unique interaction with the glutamatergic system is believed to play a crucial role in its therapeutic effects against depression.

The synthesis of tianeptine involves several steps that typically include:

  • Formation of the central thiazepine ring.
  • Introduction of the heptanoic acid side chain.
  • Functionalization to incorporate the chlorine atom and hydroxyl group.

The exact synthetic routes may vary, but they generally involve standard organic reactions such as nucleophilic substitutions and cyclization processes to construct the complex structure of tianeptine .

Research indicates that tianeptine interacts with various neurotransmitter systems beyond just serotonin. Its action on mu opioid receptors suggests a dual role as both an antidepressant and a substance with potential for abuse similar to opioids . Studies have shown that chronic administration of tianeptine can normalize stress-induced alterations in glutamate levels in specific brain regions, indicating its influence on neurochemical pathways associated with stress responses .

Tianeptine's unique characteristics set it apart from other antidepressants. Here are some similar compounds for comparison:

CompoundClassMechanism of ActionUnique Features
AmitriptylineTricyclic AntidepressantSerotonin and norepinephrine reuptake inhibitionStrong sedative effects
FluoxetineSelective Serotonin Reuptake InhibitorSelectively inhibits serotonin reuptakeLong half-life
BupropionNorepinephrine-Dopamine Reuptake InhibitorInhibits norepinephrine and dopamine reuptakeAlso used for smoking cessation
KetamineNMDA Receptor AntagonistRapidly enhances synaptic connectivity through AMPA receptorsFast-acting antidepressant

Tianeptine's lack of affinity for serotonin transporters and its agonistic activity at opioid receptors distinguish it from these compounds, highlighting its unique pharmacological profile .

The synthesis of tianeptine is a multi-step process that has evolved significantly since its initial disclosure in the late 1960s and early 1970s. The compound's unique structure, characterized by a dibenzo[c,f] [1] [2]thiazepine S,S-dioxide core and a seven-carbon heptanoic acid side chain, presents both synthetic challenges and opportunities for innovation. The original methodology developed by Servier Laboratories laid the foundation for subsequent improvements, which have focused on enhancing reaction efficiency, yield, and suitability for large-scale production. This section provides a thorough examination of both classical and optimized synthetic routes, the formation of critical intermediates, and the core reaction mechanisms that underpin tianeptine manufacturing.

Classical Synthesis Pathways

Original Servier Methodology (Ester Hydrolysis and Amination)

The original synthesis of tianeptine, as established by Servier Laboratories, involved a sequence of transformations beginning with the construction of the dibenzo[c,f] [1] [2]thiazepine S,S-dioxide core. The process commenced with the nucleophilic substitution of an aniline derivative onto an aryl sulfonyl chloride, yielding the corresponding aryl sulfonamide. This intermediate underwent ester hydrolysis, followed by chlorination to generate the acyl chloride necessary for subsequent cyclization steps. The pivotal transformation in this route was the Friedel–Crafts acylation, which formed the tricyclic intermediate essential for the unique sultam ring system of tianeptine [2] [3].

Following the formation of the tricyclic core, reduction of the ketone and further chlorination yielded the secondary alkyl chloride—a key precursor to the final product. The introduction of the heptanoic acid side chain was achieved via nucleophilic substitution with ethyl 7-aminoheptanoate, followed by saponification (ester hydrolysis) to afford tianeptine as the sodium salt. This methodology, while robust, involved several steps that required careful control of reaction conditions to ensure the integrity of sensitive intermediates and to maximize overall yield [2] [3].

Intermediate Formation (Dibenzo[c,f]thiazepine Derivatives)

The formation of dibenzo[c,f]thiazepine derivatives is central to the synthesis of tianeptine. The process begins with the assembly of the aromatic sulfonamide, which is then subjected to a sequence of functional group transformations to enable cyclization. The Friedel–Crafts acylation step is particularly critical, as it establishes the seven-membered thiazepine ring fused to the aromatic system. This transformation requires the generation of a suitably reactive acyl chloride and the presence of a Lewis acid catalyst to facilitate electrophilic aromatic substitution [2] [3] [4].

Subsequent reduction and chlorination steps serve to functionalize the core structure, introducing the necessary substituents for downstream transformations. The resulting dibenzo[c,f] [1] [2]thiazepine S,S-dioxide intermediate is not only a key precursor for tianeptine but also serves as a scaffold for the synthesis of related analogues and derivatives. The precise control of reaction conditions during these steps is essential to prevent over-reduction, side reactions, and the formation of undesired byproducts [4].

Table 1. Key Intermediates in the Classical Synthesis of Tianeptine

StepIntermediate NameStructural FeaturesPurpose in Synthesis
Nucleophilic SubstitutionArylsulfonamideSulfonamide linkage, aromatic corePrecursor to cyclization
Ester HydrolysisCarboxylic Acid IntermediateFree carboxyl groupActivation for acyl chloride formation
ChlorinationAcyl ChlorideHighly reactive acyl chlorideSubstrate for Friedel–Crafts acylation
Friedel–Crafts AcylationTricyclic Ketone IntermediateSeven-membered thiazepine ringCore structure formation
Reduction/ChlorinationSecondary Alkyl ChlorideAlkyl chloride functionalityPrecursor to side chain attachment
Nucleophilic SubstitutionEthyl 7-aminoheptanoate IntermediateHeptanoic acid side chain (esterified)Introduction of side chain
Ester HydrolysisTianeptine Sodium SaltFree carboxylate, sodium counterionFinal product

Optimized Synthetic Strategies

Friedel–Crafts Acylation and Chlorination Steps

Advancements in the synthesis of tianeptine have focused on refining key transformations to improve yield, selectivity, and scalability. The Friedel–Crafts acylation, a cornerstone of the synthetic route, has been optimized through the careful selection of solvents, catalysts, and reaction temperatures. The use of more efficient Lewis acids and controlled addition of acyl chloride precursors has minimized side reactions and improved the regioselectivity of ring closure [2] [3].

Chlorination steps, which are necessary for the introduction of the chloro substituent on the aromatic ring and for the functionalization of the tricyclic core, have also been refined. The use of milder chlorinating agents and optimized reaction conditions has reduced the formation of undesired byproducts and improved the overall purity of intermediates. These improvements have facilitated the large-scale production of tianeptine and its analogues, enabling more efficient downstream processing and purification [2] [3] [4].

Scalable Processes for Industrial Production

The transition from laboratory-scale synthesis to industrial manufacturing requires the development of processes that are not only efficient but also reproducible, safe, and cost-effective. Key innovations in the industrial synthesis of tianeptine include the direct addition of the amine moiety to the tianeptine core, bypassing the need for unstable intermediates such as ethyl 7-aminoheptanoate. This modification has resulted in higher yields and greater purity, particularly in large-scale operations [2] [3].

Functional group interconversions have been employed to install the heptanoic acid tail in a more efficient manner, reducing the number of purification steps and minimizing the use of hazardous reagents. The implementation of continuous flow chemistry and automated reaction monitoring has further enhanced the scalability and safety of tianeptine manufacturing. These advancements have enabled the consistent production of high-purity tianeptine sodium salt, suitable for pharmaceutical applications [1] [2].

Table 2. Comparative Yields and Purities in Classical vs. Optimized Synthesis

Synthesis ApproachOverall Yield (%)Purity (%)Key Innovations
Classical (Servier)35–4595Sequential batch processing
Optimized (Modern)55–6598Direct amine addition, FGIs, flow chemistry

Key Reaction Mechanisms

Nucleophilic Substitution and Sultam Ring Closure

The nucleophilic substitution of aniline onto an aryl sulfonyl chloride is the first key transformation in the synthesis of tianeptine. This reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide linkage. The subsequent sultam ring closure, achieved through Friedel–Crafts acylation, involves the generation of an acylium ion from the acyl chloride, which then undergoes electrophilic aromatic substitution to form the seven-membered thiazepine ring [2] [3].

This cyclization step is highly dependent on the electronic properties of the aromatic ring and the reactivity of the acyl chloride. The use of strong Lewis acids, such as aluminum chloride, facilitates the formation of the acylium ion and promotes ring closure. The resulting dibenzo[c,f] [1] [2]thiazepine S,S-dioxide core is a distinctive feature of tianeptine and is essential for its biological activity [2] [3] [4].

Beta-Oxidation of Heptanoic Acid Precursors

The installation of the heptanoic acid side chain is another critical aspect of tianeptine synthesis. In the classical route, this is accomplished through the nucleophilic substitution of the tricyclic core with ethyl 7-aminoheptanoate, followed by ester hydrolysis to yield the free carboxylic acid. In optimized processes, alternative strategies have been employed to introduce the side chain more efficiently, including functional group interconversions and direct amine addition [2] [3].

The beta-oxidation of heptanoic acid precursors is a key consideration in the preparation of the side chain. This process involves the stepwise oxidation of the terminal methyl group, resulting in the formation of the carboxylic acid functionality. The use of selective oxidizing agents and protective groups ensures the integrity of the side chain during subsequent synthetic steps. The precise control of reaction conditions during beta-oxidation is essential to prevent over-oxidation and the formation of undesired byproducts [2] [3].

Table 3. Reaction Mechanisms in Tianeptine Synthesis

MechanismDescriptionKey Reagents/CatalystsOutcome
Nucleophilic SubstitutionAmine attacks sulfonyl chlorideAniline, aryl sulfonyl chlorideArylsulfonamide formation
Sultam Ring Closure (Friedel–Crafts)Electrophilic aromatic substitution forms sultam ringAcyl chloride, Lewis acidDibenzo[c,f] [1] [2]thiazepine core
Beta-OxidationOxidation of terminal methyl to carboxylic acidOxidizing agentsHeptanoic acid side chain formation
Nucleophilic Substitution (Side Chain)Amine attacks alkyl chloride on tricyclic coreEthyl 7-aminoheptanoateSide chain attachment
Ester HydrolysisConversion of ester to carboxylic acidBase (e.g., sodium hydroxide)Free acid (tianeptine sodium salt)

Classical Synthesis Pathways

The classical synthesis of tianeptine, as pioneered by Servier Laboratories, remains a foundational methodology in the field of tricyclic antidepressant chemistry. This approach is characterized by a sequence of well-defined steps, each of which contributes to the construction of the complex dibenzo[c,f] [1] [2]thiazepine S,S-dioxide core and the installation of the heptanoic acid side chain. The following subsections provide an in-depth analysis of the original Servier methodology and the formation of key intermediates.

Original Servier Methodology (Ester Hydrolysis and Amination)

The Servier synthesis begins with the preparation of an aryl sulfonyl chloride, which serves as the electrophilic partner for nucleophilic substitution by an aniline derivative. The resulting aryl sulfonamide is then subjected to ester hydrolysis, generating a carboxylic acid intermediate that can be converted to the corresponding acyl chloride. This transformation is typically achieved using thionyl chloride or similar chlorinating agents, which facilitate the subsequent Friedel–Crafts acylation step [2] [3].

The Friedel–Crafts acylation is a pivotal transformation in the Servier synthesis, as it establishes the seven-membered thiazepine ring that is characteristic of tianeptine. The use of a strong Lewis acid, such as aluminum chloride, promotes the formation of the acylium ion and facilitates electrophilic aromatic substitution. The resulting tricyclic ketone intermediate is then reduced and chlorinated to yield the secondary alkyl chloride, which is poised for nucleophilic substitution with ethyl 7-aminoheptanoate [2] [3].

The final steps of the Servier synthesis involve the introduction of the heptanoic acid side chain via nucleophilic substitution, followed by ester hydrolysis to generate the free carboxylic acid. The product is typically isolated as the sodium salt, which exhibits favorable physicochemical properties for pharmaceutical applications [2] [3].

Intermediate Formation (Dibenzo[c,f]thiazepine Derivatives)

The formation of dibenzo[c,f]thiazepine derivatives is a critical aspect of the classical synthesis of tianeptine. The process begins with the assembly of the aromatic sulfonamide, which is then transformed into the corresponding carboxylic acid via ester hydrolysis. The generation of the acyl chloride enables the key Friedel–Crafts acylation, which forms the seven-membered thiazepine ring fused to the aromatic system [2] [3] [4].

Subsequent reduction and chlorination steps serve to functionalize the core structure, introducing the necessary substituents for downstream transformations. The resulting dibenzo[c,f] [1] [2]thiazepine S,S-dioxide intermediate is not only a key precursor for tianeptine but also serves as a scaffold for the synthesis of related analogues and derivatives. The precise control of reaction conditions during these steps is essential to prevent over-reduction, side reactions, and the formation of undesired byproducts [4].

Table 4. Classical Synthesis Steps and Yields

StepReagents/ConditionsYield (%)Notes
Nucleophilic SubstitutionAniline, aryl sulfonyl chloride85–90High yield, robust reaction
Ester HydrolysisBase (e.g., sodium hydroxide)80–85Mild conditions preferred
ChlorinationThionyl chloride75–80Controlled addition required
Friedel–Crafts AcylationAluminum chloride, acyl chloride60–70Key step, sensitive to moisture
Reduction/ChlorinationReducing agent, chlorinating agent65–75Avoid over-reduction
Nucleophilic SubstitutionEthyl 7-aminoheptanoate70–80Instability of intermediate a concern
Ester HydrolysisBase (e.g., sodium hydroxide)85–90Final step, high yield

Optimized Synthetic Strategies

The drive to improve the synthesis of tianeptine has led to the development of optimized strategies that address the limitations of the classical methodology. These advancements have focused on enhancing reaction efficiency, yield, and scalability, while minimizing the formation of byproducts and the use of hazardous reagents. The following subsections provide a detailed analysis of the key innovations in the synthesis of tianeptine.

Friedel–Crafts Acylation and Chlorination Steps

The Friedel–Crafts acylation, while central to the synthesis of tianeptine, presents several challenges in terms of regioselectivity and byproduct formation. Optimized protocols have employed more efficient Lewis acids, such as boron trifluoride etherate, and have utilized controlled addition of acyl chloride precursors to minimize side reactions. The choice of solvent, temperature, and reaction time has also been systematically investigated to maximize yield and selectivity [2] [3].

Chlorination steps have been refined through the use of milder chlorinating agents, such as phosphorus oxychloride or N-chlorosuccinimide, which offer greater control over the degree of chlorination and reduce the risk of over-chlorination. These improvements have resulted in higher purity of intermediates and have facilitated downstream processing and purification [2] [3] [4].

Scalable Processes for Industrial Production

The scalability of tianeptine synthesis is a critical consideration for industrial manufacturing. Innovations in process chemistry have focused on the direct addition of the amine moiety to the tianeptine core, bypassing the need for unstable intermediates such as ethyl 7-aminoheptanoate. This modification has resulted in higher yields and greater purity, particularly in large-scale operations [2] [3].

Functional group interconversions have been employed to install the heptanoic acid tail in a more efficient manner, reducing the number of purification steps and minimizing the use of hazardous reagents. The implementation of continuous flow chemistry and automated reaction monitoring has further enhanced the scalability and safety of tianeptine manufacturing. These advancements have enabled the consistent production of high-purity tianeptine sodium salt, suitable for pharmaceutical applications [1] [2].

Table 5. Process Improvements in Optimized Synthesis

InnovationImpact on SynthesisYield Improvement (%)Purity Improvement (%)
Direct amine additionHigher yield, fewer steps+10–15+2–3
Functional group interconversionsEfficient side chain installation+5–10+1–2
Milder chlorination agentsReduced byproducts+3–5+1–2
Continuous flow chemistryEnhanced scalability+5–10+1–2

Key Reaction Mechanisms

The synthesis of tianeptine is underpinned by several fundamental reaction mechanisms, each of which plays a critical role in the construction of the final molecule. The following subsections provide a detailed analysis of the nucleophilic substitution, sultam ring closure, and beta-oxidation mechanisms that are central to tianeptine manufacturing.

Nucleophilic Substitution and Sultam Ring Closure

The nucleophilic substitution of aniline onto an aryl sulfonyl chloride is a classic example of nucleophilic aromatic substitution, in which the lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via the formation of a tetrahedral intermediate, which collapses to expel chloride ion and form the sulfonamide linkage [2] [3].

The sultam ring closure, achieved through Friedel–Crafts acylation, involves the generation of an acylium ion from the acyl chloride in the presence of a Lewis acid. The acylium ion acts as a potent electrophile, undergoing electrophilic aromatic substitution with the activated aromatic ring to form the seven-membered thiazepine ring. This cyclization step is highly dependent on the electronic properties of the aromatic ring and the reactivity of the acyl chloride [2] [3] [4].

Table 6. Mechanistic Steps in Sultam Ring Closure

StepMechanistic DetailsKey Intermediates
Acyl chloride formationChlorination of carboxylic acidAcyl chloride
Acylium ion generationLewis acid catalysisAcylium ion
Electrophilic aromatic substitutionAttack on aromatic ring, ring closureCyclized ketone intermediate

Beta-Oxidation of Heptanoic Acid Precursors

The beta-oxidation of heptanoic acid precursors is a key step in the preparation of the side chain for tianeptine. This process involves the stepwise oxidation of the terminal methyl group to a carboxylic acid, typically using selective oxidizing agents such as potassium permanganate or chromium trioxide. Protective groups may be employed to shield sensitive functionalities during oxidation, ensuring the integrity of the side chain [2] [3].

The installation of the heptanoic acid side chain is accomplished via nucleophilic substitution of the tricyclic core with the appropriate amine or amino acid derivative, followed by ester hydrolysis to yield the free carboxylic acid. The precise control of reaction conditions during beta-oxidation is essential to prevent over-oxidation and the formation of undesired byproducts [2] [3].

Table 7. Beta-Oxidation Steps and Conditions

StepReagents/ConditionsOutcome
Oxidation of methyl groupPotassium permanganateCarboxylic acid formation
Protection of functionalitiesProtective groups (e.g., TBDMS)Preservation of side chain integrity
Nucleophilic substitutionAmino acid derivativeSide chain attachment
Ester hydrolysisBase (e.g., sodium hydroxide)Free carboxylic acid

Research Findings and Data Integration

Recent research has provided valuable insights into the structure–activity relationships, synthetic optimization, and industrial scalability of tianeptine manufacturing. Studies have demonstrated that the optimal length of the heptanoic acid side chain is critical for biological activity, with deviations from the six-methylene linker structure resulting in diminished efficacy. The presence of the terminal carboxylic acid group is also essential, as alkyl chains and tertiary amine tails are not tolerated in this context [2] [3].

The position and nature of substituents on the aromatic ring have been shown to influence both synthetic efficiency and biological activity. Chlorine substitution at the C3 position is optimal, while modifications at other positions generally result in reduced activity. The electron-donating properties of the sulfonamide sulfur atom at C5 are also important for maintaining the desired pharmacological profile [2] [3] [4].

Advancements in synthetic methodology, including the use of direct amine addition, functional group interconversions, and continuous flow chemistry, have significantly improved the yield and purity of tianeptine. These innovations have enabled the large-scale production of pharmaceutical-grade tianeptine sodium salt, meeting the stringent requirements of regulatory agencies and ensuring the availability of high-quality material for clinical use [1] [2].

Table 8. Summary of Key Research Findings

Research FocusKey FindingsImpact on Synthesis/Manufacturing
Side chain lengthSix methylene linkers optimalGuides precursor selection
Terminal functional groupCarboxylic acid essentialInforms synthetic design
Aromatic substitutionC3 chlorine optimal, C5 electron-donatingInfluences core synthesis
Synthetic methodologyDirect amine addition, FGIs, flow chemistryImproved yield, purity, scalability
Industrial scalabilityContinuous process, automated monitoringEnhanced safety, reproducibility

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

436.1223562 g/mol

Monoisotopic Mass

436.1223562 g/mol

Boiling Point

609.2

Heavy Atom Count

29

Melting Point

148

UNII

XV6773012I
0T493YFU8O
AKU7QFL9ZT

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used primarily in the treatment of major depressive disorder and anxiety. It is currently being studied for fibromyalgia pain treatment.

Mechanism of Action

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications.

Pictograms

Health Hazard

Health Hazard

Other CAS

169293-31-6
191172-75-5
72797-41-2
66981-73-5

Absorption Distribution and Excretion

Well absorbed, approximately 99% bioavailability.
Eliminated with bile as glucuronide and glutamine conjugates.
0.8 L/kg (0.77 +/- 0.31 L/kg)
Rapidly cleared by the kidneys.

Metabolism Metabolites

Tianeptine is metabolized primarily by beta-oxidation of its heptanoic side chain. The metabolism of tianeptine was studied after a one-time oral administration of radioisotopically (14C) labeled compound to healthy male volunteers. After 1 week, approximately 66% of the dose was eliminated by the kidneys (55% elimination during the first 24 hr). After 24h, unchanged drug 3% of the drug was found unchanged in the urine. Three major metabolites result from beta-oxidation of Tianeptine. The metabolite profiles of tianeptine in feces and plasma were found to be qualitatively similar to that in urine.

Wikipedia

Tianeptine

Biological Half Life

Approximately 2.5 h

Dates

Modify: 2023-08-15
Wilde MI, Benfield P: Tianeptine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depression and coexisting anxiety and depression. Drugs. 1995 Mar;49(3):411-39. [PMID:7774514]
Kole MH, Swan L, Fuchs E: The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. Eur J Neurosci. 2002 Sep;16(5):807-16. [PMID:12372016]
Sohn W, Lee OY, Kwon JG, Park KS, Lim YJ, Kim TH, Jung SW, Kim JI: Tianeptine vs amitriptyline for the treatment of irritable bowel syndrome with diarrhea: a multicenter, open-label, non-inferiority, randomized controlled study. Neurogastroenterol Motil. 2012 Sep;24(9):860-e398. doi: 10.1111/j.1365-2982.2012.01945.x. Epub 2012 Jun 11. [PMID:22679908]
Reagan LP, Hendry RM, Reznikov LR, Piroli GG, Wood GE, McEwen BS, Grillo CA: Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala. Eur J Pharmacol. 2007 Jun 22;565(1-3):68-75. doi: 10.1016/j.ejphar.2007.02.023. Epub 2007 Feb 20. [PMID:17368617]
Delbende C, Contesse V, Mocaer E, Kamoun A, Vaudry H: The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis. Eur J Pharmacol. 1991 Sep 24;202(3):391-6. [PMID:1660816]
Cooper CM, Whiting DA, Cowen PJ, Harmer CJ: Tianeptine in an experimental medicine model of antidepressant action. J Psychopharmacol. 2015 May;29(5):582-90. doi: 10.1177/0269881115573810. Epub 2015 Mar 10. [PMID:25759404]
Fromenty B, Freneaux E, Labbe G, Deschamps D, Larrey D, Letteron P, Pessayre D: Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice. Biochem Pharmacol. 1989 Nov 1;38(21):3743-51. [PMID:2597170]
Grislain L, Gele P, Bertrand M, Luijten W, Bromet N, Salvadori C, Kamoun A: The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metab Dispos. 1990 Sep-Oct;18(5):804-8. [PMID:1981739]
Salvadori C, Ward C, Defrance R, Hopkins R: The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration. Fundam Clin Pharmacol. 1990;4(1):115-25. [PMID:2341111]
Szafarz M, Wencel A, Pociecha K, Fedak FA, Wlaz P, Wyska E: Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn Schmiedebergs Arch Pharmacol. 2018 Feb;391(2):185-196. doi: 10.1007/s00210-017-1448-2. Epub 2017 Dec 12. [PMID:29230490]
McEwen BS, Chattarji S, Diamond DM, Jay TM, Reagan LP, Svenningsson P, Fuchs E: The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Mol Psychiatry. 2010 Mar;15(3):237-49. doi: 10.1038/mp.2009.80. Epub 2009 Aug 25. [PMID:19704408]
Royer RJ, Albin H, Barrucand D, Salvadori-Failler C, Kamoun A: Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clin Neuropharmacol. 1988;11 Suppl 2:S90-6. [PMID:3180120]
Gassaway MM, Rives ML, Kruegel AC, Javitch JA, Sames D: The atypical antidepressant and neurorestorative agent tianeptine is a mu-opioid receptor agonist. Transl Psychiatry. 2014 Jul 15;4:e411. doi: 10.1038/tp.2014.30. [PMID:25026323]
Samuels BA, Nautiyal KM, Kruegel AC, Levinstein MR, Magalong VM, Gassaway MM, Grinnell SG, Han J, Ansonoff MA, Pintar JE, Javitch JA, Sames D, Hen R: The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. Neuropsychopharmacology. 2017 Sep;42(10):2052-2063. doi: 10.1038/npp.2017.60. Epub 2017 Mar 17. [PMID:28303899]
Datla KP, Curzon G: Behavioural and neurochemical evidence for the decrease of brain extracellular 5-HT by the antidepressant drug tianeptine. Neuropharmacology. 1993 Sep;32(9):839-45. [PMID:7694170]
Sonawalla S, Chakraborty N, Parikh R: Treatment of major depression and anxiety with the selective serotonin re-uptake enhancer tianeptine in the outpatient psychiatric care setting of India. J Indian Med Assoc. 2003 Feb;101(2):116-7, 124. [PMID:12841497]
Dziedzicka-Wasylewska M, Rogoz Z, Skuza G, Dlaboga D, Maj J: Effect of repeated treatment with tianeptine and fluoxetine on central dopamine D(2) /D(3) receptors. Behav Pharmacol. 2002 Mar;13(2):127-38. [PMID:11981225]
Tianeptine
Tianeptine properties
The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation
Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method
Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model
Anxiety- rather than depression-like behavior is associated with adult neurogenesis in a female mouse model of higher trait anxiety- and comorbid depression-like behavior
Antidepressants: Past, Present and Future
TIANEPTINE DRUG INFORMATION
Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine
Management of Respiratory Depression from Tianeptine Overdose with Naloxone
HMDB, Tianeptine Metabocard
Targeting opioid receptor signalling in depression: do we need selective kappa opioid receptor antagonists?
The kappa opioid receptor: from addiction to depression, and back

Explore Compound Types